molecular formula C19H20FN5O2 B6439664 3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2549013-01-4

3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B6439664
CAS No.: 2549013-01-4
M. Wt: 369.4 g/mol
InChI Key: NAGPHUHRGDOGSK-UHFFFAOYSA-N
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Description

The compound "3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine" is a heterocyclic organic molecule featuring a pyridine core substituted with fluorine at position 3, a piperidine-carboxamide group at position 5, and a 2-methylimidazo[1,2-b]pyridazin-6-yloxy moiety.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13-11-25-17(22-13)2-3-18(23-25)27-12-14-4-6-24(7-5-14)19(26)15-8-16(20)10-21-9-15/h2-3,8-11,14H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGPHUHRGDOGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound involves several key steps, typically starting with the preparation of intermediates such as 2-methylimidazo[1,2-b]pyridazine and piperidine derivatives. The process may include nucleophilic substitutions and cyclization reactions under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) .

Molecular Characteristics

  • Molecular Formula : C18H22N6O2
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : [4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
  • SMILES Notation : CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=NN4C

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, compounds structurally related to our target compound have shown inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the target compound may possess similar or enhanced antimicrobial properties.

The proposed mechanism of action for the compound involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it may inhibit or activate biochemical pathways crucial for microbial survival or proliferation . This interaction is critical for understanding its potential therapeutic applications.

Cytotoxicity Studies

In vitro evaluations have demonstrated that related compounds are non-toxic to human embryonic kidney (HEK-293) cells at concentrations that exhibit antimicrobial activity . This is a promising indicator for the safety profile of the compound in potential therapeutic use.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antitubercular Activity :
    • A series of substituted imidazo[1,2-b]pyridazines were synthesized and tested against Mycobacterium tuberculosis. Compounds showed promising activity with IC90 values indicating effective concentrations for inhibiting bacterial growth .
  • Docking Studies :
    • Molecular docking studies suggested favorable interactions between these compounds and their biological targets, supporting further development as potential drug candidates .

Data Table: Biological Activity Overview

Property Value
Molecular Weight354.4 g/mol
Target OrganismMycobacterium tuberculosis
IC501.35 - 2.18 μM
Cytotoxicity (HEK-293)Non-toxic at active concentrations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These include:

  • Imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives (e.g., 1108174-22-6, 1108173-52-9).
  • Piperidine -linked heterocycles (e.g., 1123235-03-9, 1049100-21-1).
  • Fluorinated aromatic systems (e.g., 1049100-21-1).

Structural and Functional Analysis:

Feature Target Compound Analogous Compounds ()
Core Heterocycle Pyridine with imidazo[1,2-b]pyridazine Imidazo[1,2-a]pyridine (1108174-22-6), imidazo[2,1-b]thiazole (1108173-52-9)
Linker Piperidine-carboxamide Piperidine-1-carboxamide (1123235-03-9), thiazole-carbonyl (1108173-52-9)
Fluorine Substitution Fluorine at pyridine C3 Fluorine in piperidine (1049100-21-1) or aryl groups (1094104-13-8)
Biological Relevance Hypothesized kinase or receptor modulation (unconfirmed) Examples: Acetamide derivatives (959764-47-7) for enzyme inhibition; urea derivatives (1123234-75-2) as ligands

Key Observations:

Piperidine Linkers : Piperidine-based linkers (as in 1123235-03-9) are frequently used to enhance solubility or conformational flexibility, a feature shared with the target compound .

Fluorination Impact : Fluorine at aromatic positions (e.g., pyridine C3) may improve metabolic stability or binding affinity, as seen in 1049100-21-1 .

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